molecular formula C20H24IN3O B2812424 (1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane CAS No. 1442540-55-7

(1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane

Cat. No.: B2812424
CAS No.: 1442540-55-7
M. Wt: 449.336
InChI Key: LSVXFGILRHNTFG-UHFFFAOYSA-N
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Description

(1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane is a complex organic compound that features a unique structure combining a quinoline moiety with a diazaadamantane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Methoxylation: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Diazaadamantane Framework: The diazaadamantane structure can be synthesized through a series of cyclization reactions involving appropriate diamines and ketones.

    Coupling of the Quinoline and Diazaadamantane Units: The final step involves coupling the quinoline moiety with the diazaadamantane framework, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The iodine atom in the quinoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under conditions like reflux in polar solvents.

Major Products

    Oxidation: Products may include quinoline N-oxides and carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Diagnostics: May be used in the development of diagnostic agents for imaging or sensing applications.

Industry

    Polymer Science: Can be used as a building block for the synthesis of advanced polymers with tailored properties.

Mechanism of Action

The mechanism by which (1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety can intercalate with DNA, while the diazaadamantane framework can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature the quinoline ring.

    Adamantane Derivatives: Compounds like amantadine and memantine, which contain the adamantane framework.

Uniqueness

(1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane is unique due to the combination of the quinoline and diazaadamantane structures, which imparts distinct chemical and biological properties. This dual framework allows for versatile applications across various fields, distinguishing it from other compounds that contain only one of these moieties.

Properties

IUPAC Name

2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24IN3O/c1-19-8-20(2)11-23(9-19)18(24(10-19)12-20)15-7-13-6-14(25-3)4-5-16(13)22-17(15)21/h4-7,18H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVXFGILRHNTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)C4=C(N=C5C=CC(=CC5=C4)OC)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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